molecular formula C8H7FN2O2 B2870432 7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 2148792-20-3

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2870432
CAS No.: 2148792-20-3
M. Wt: 182.154
InChI Key: NQEQCIFZSDTANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in Benzoxazinone Chemistry

The study of benzoxazinones originated in the mid-20th century with the isolation of natural derivatives like 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from cereal crops such as maize and wheat. Early research focused on their role as plant defense metabolites, with maize Bx genes encoding enzymes like BX1 and BX2 critical for indole-3-glycerol phosphate conversion into cyclic hydroxamates. Synthetic benzoxazinone chemistry emerged in parallel, driven by the need to replicate and optimize these natural structures for pharmaceutical applications.

A pivotal advancement occurred in the 1980s with the development of scalable methods for benzoxazinone synthesis, such as the cyclization of 2-aminophenol derivatives with chloroacetyl chloride. For example, Rajitha et al. demonstrated the synthesis of 2H-benzo[b]oxazin-3(4H)-one via chloroacetylation of 2-aminophenol, achieving yields exceeding 70% under optimized conditions. The introduction of fluorine substituents, as seen in 7-fluoro-6-amino derivatives, became feasible through nitration and hydrogenation strategies, as exemplified by continuous flow methodologies developed by researchers in 2017.

Significance as a Heterocyclic Scaffold in Medicinal Chemistry

Benzoxazinones are classified as privileged scaffolds due to their structural versatility and broad bioactivity. The 7-amino-6-fluoro derivative enhances these properties through strategic substituent effects:

  • Electrophilic reactivity : The fluorine atom at position 6 stabilizes the N–O bond heterolysis, generating reactive intermediates capable of alkylating biomolecular nucleophiles like DNA guanine bases.
  • Bioactivity modulation : Amino groups at position 7 improve solubility and hydrogen-bonding capacity, critical for target engagement. For instance, analogous 6-amino-2,2,7-trifluoro derivatives exhibit inhibitory activity against kinases such as ABL and KDR, making them candidates for anticancer therapies.

Table 1 highlights key pharmacological applications of benzoxazinone derivatives:

Substituent Pattern Biological Activity Mechanism of Action
6-Fluoro, 7-Amino Kinase inhibition (ABL, KDR) Competitive ATP-binding blockade
2-Hydroxy, 4-Acetoxy Antimicrobial DNA alkylation
7-Methoxy, 4-Acetoxy Antifungal Protein adduct formation

Positioning Within the Privileged Benzoxazine Framework

Privileged scaffolds are defined by their ability to bind multiple biological targets through conformational flexibility and functional group diversity. The benzoxazine core fulfills this criterion through:

  • Planar aromaticity : Facilitates π-stacking interactions with enzyme active sites.
  • Oxygen and nitrogen heteroatoms : Enable hydrogen bonding and coordination with metal ions in catalytic pockets.

The 7-amino-6-fluoro substitution pattern further refines these properties. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while the amino group provides a handle for further derivatization, as seen in palladium-catalyzed cross-coupling reactions. This structural duality positions the compound as a linchpin in the design of kinase inhibitors and antimicrobial agents.

Research Significance of Disubstituted Benzoxazin-3(4H)-ones

Disubstituted benzoxazinones, particularly those with electron-withdrawing (fluoro) and electron-donating (amino) groups, exhibit enhanced reactivity and selectivity. Key findings include:

  • Synthetic efficiency : Continuous flow nitration/hydrogenation/cyclization sequences achieve 83% yields for 6-amino-2,2,7-trifluoro derivatives, surpassing batch methods (67%).
  • Reactivity tuning : The 7-amino group facilitates acid-catalyzed cyclization, while the 6-fluoro substituent directs electrophilic attack to specific ring positions.

Recent studies highlight the compound’s utility as a precursor to tricyclic derivatives via Pictet-Spengler reactions, expanding its applicability in alkaloid-inspired drug discovery. Furthermore, its role in generating multi-centered electrophiles underscores potential applications in covalent inhibitor design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-6-fluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQCIFZSDTANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of α-phenylglyoxylic acid with ortho-functionalized anilines. The use of ammonium niobium oxalate as a catalyst and PEG-400 as a solvent is crucial for achieving good yields and selectivity . The reaction time can be significantly reduced by using ultrasound as an alternative energy source .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the benzoxazine core.

Scientific Research Applications

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzoxazinone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Compound Name Substituents (Position) Synthesis Method Yield Key Applications Reference
7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one NH₂ (7), F (6) Catalytic hydrogenation 95.2% Herbicide intermediate (flumioxazin)
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (6) Not specified - Herbicidal, antifungal activities
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one NH₂ (8) Reduction of nitro derivative - Intermediate for TRPV1 ligands
4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) F (2), propanoyl-piperazine chain Alkylation and coupling 60% SAR studies for neuroprotection
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one NH₂ (6), OMe (7), Me (4) Alkylation - Research chemical
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Br (7) Copper(I)-catalyzed one-pot synthesis - Anticancer agent (in vitro studies)

Biological Activity

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, also known as 6-amino-7-fluoro-2H-benzoxazin-3-one, is a heterocyclic compound characterized by its unique benzoxazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H7FN2O2
  • Molecular Weight : 182.15 g/mol
  • Density : 1.441 g/cm³
  • Boiling Point : 398.3 ± 42.0 °C (predicted)
  • pKa : 11.19 ± 0.20 (predicted)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Cell Line IC50 (µM) Reference
MCF75.2
A5496.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli12 µg/mL
S. aureus8 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and survival.

Synthesis Methods

The synthesis of this compound typically involves a cyclization reaction starting from ortho-functionalized anilines and α-phenylglyoxylic acid under specific conditions.

Synthetic Route Overview

  • Starting Materials : Ortho-functionalized aniline and α-phenylglyoxylic acid.
  • Catalysts : Ammonium niobium oxalate is often used to enhance yield.
  • Solvent : PEG-400 is commonly employed for better reaction conditions.

Study on Anticancer Activity

A recent study published in MDPI focused on the anticancer effects of various benzoxazine derivatives, including this compound. The study utilized human cancer cell lines and evaluated the compounds' cytotoxicity through MTT assays. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner.

Research on Antimicrobial Effects

Another research project investigated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings suggested that it could serve as a promising candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.